4-Iodo-6-methoxypyridin-3-ol

Vue d'ensemble

Description

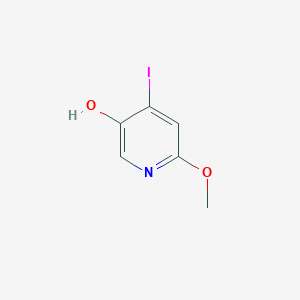

4-Iodo-6-methoxypyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the iodination of 6-methoxypyridin-3-ol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-3-ol is reacted with an iodine source in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Iodo-6-methoxypyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present on the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the iodine atom.

Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.

Reduction Products: Deiodinated compounds or reduced derivatives of the original molecule.

Applications De Recherche Scientifique

4-Iodo-6-methoxypyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various cross-coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 4-Iodo-6-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group on the pyridine ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Iodo-5-methoxypyridin-3-ol: Similar in structure but with the iodine atom at the 6th position and the methoxy group at the 5th position.

4-Iodo-3-methoxypyridine: Lacks the hydroxyl group at the 3rd position.

Uniqueness

4-Iodo-6-methoxypyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

4-Iodo-6-methoxypyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a methoxy group and an iodine substituent on the pyridine ring, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to evaluate its potency.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Moderate |

| H-460 | 10 | Strong |

| HEK293T | >100 | Non-toxic |

The compound showed strong activity against lung cancer cells (H-460) while exhibiting minimal toxicity to non-tumorigenic cells (HEK293T), indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. Further research is necessary to clarify these mechanisms.

Case Studies

Case Study on Anticancer Effects : A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Toxicological Assessment : In vivo studies using zebrafish models showed that exposure to varying concentrations of the compound resulted in dose-dependent mortality rates. This highlights the need for careful dosage considerations in therapeutic applications.

Pharmacological Potential

The pharmacological potential of this compound extends beyond antimicrobial and anticancer activities. Preliminary findings suggest it may also modulate muscarinic acetylcholine receptors, which could have implications for treating neurological disorders .

Propriétés

IUPAC Name |

4-iodo-6-methoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEKKHSBTAFFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.